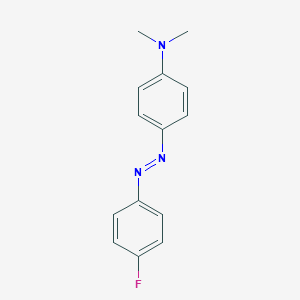

4'-Fluoro-4-dimethylaminoazobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-Fluoro-4-dimethylaminoazobenzene, also known as FDAA, is a synthetic compound that belongs to the family of azo dyes. It is widely used in scientific research as a tracer molecule, a fluorescent probe, and a model compound for studying the interaction between small molecules and biological macromolecules.

作用機序

The mechanism of action of 4'-Fluoro-4-dimethylaminoazobenzene is based on its unique chemical structure. 4'-Fluoro-4-dimethylaminoazobenzene contains a fluorophore and a quencher group that are separated by a linker molecule. In the absence of a specific binding partner, the fluorophore emits fluorescence upon excitation, which is quenched by the nearby quencher group. However, when 4'-Fluoro-4-dimethylaminoazobenzene binds to a specific target molecule, the linker molecule undergoes a conformational change, separating the fluorophore and the quencher group, leading to an increase in fluorescence intensity. This mechanism allows 4'-Fluoro-4-dimethylaminoazobenzene to act as a sensitive and selective probe for detecting and quantifying target molecules in complex biological samples.

Biochemical and Physiological Effects:

4'-Fluoro-4-dimethylaminoazobenzene is a non-toxic and non-carcinogenic compound that has minimal biochemical and physiological effects on living organisms. In vitro and in vivo studies have shown that 4'-Fluoro-4-dimethylaminoazobenzene is rapidly metabolized and excreted from the body without accumulating in the tissues or causing any adverse effects. However, it is important to note that the use of 4'-Fluoro-4-dimethylaminoazobenzene in high concentrations or for prolonged periods may cause cytotoxicity and interfere with cellular processes.

実験室実験の利点と制限

4'-Fluoro-4-dimethylaminoazobenzene has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized and purified. 4'-Fluoro-4-dimethylaminoazobenzene has a strong absorption and emission spectrum, making it a sensitive and reliable probe for fluorescence-based assays. 4'-Fluoro-4-dimethylaminoazobenzene is also compatible with a wide range of biological samples and experimental conditions.

However, there are also limitations to the use of 4'-Fluoro-4-dimethylaminoazobenzene in lab experiments. 4'-Fluoro-4-dimethylaminoazobenzene has a relatively low quantum yield, which may limit its sensitivity in certain applications. 4'-Fluoro-4-dimethylaminoazobenzene also has a limited binding affinity and specificity, which may require the use of higher concentrations or the modification of the molecule to improve its performance.

将来の方向性

There are several future directions for the use of 4'-Fluoro-4-dimethylaminoazobenzene in scientific research. One direction is the development of new conjugation strategies to improve the binding affinity and specificity of 4'-Fluoro-4-dimethylaminoazobenzene to target molecules. Another direction is the integration of 4'-Fluoro-4-dimethylaminoazobenzene with advanced imaging techniques such as super-resolution microscopy and multi-photon microscopy to enhance its spatial and temporal resolution. Additionally, the use of 4'-Fluoro-4-dimethylaminoazobenzene in combination with other fluorescent probes and labeling techniques may enable the simultaneous detection and quantification of multiple targets in complex biological samples.

合成法

4'-Fluoro-4-dimethylaminoazobenzene can be synthesized by the reaction between 4-nitroaniline and N,N-dimethyl-4-aminoazobenzene in the presence of palladium on carbon as a catalyst. The reaction yields 4'-Fluoro-4-dimethylaminoazobenzene as a yellow crystalline solid with a purity of over 99%. The synthesis method is simple, efficient, and cost-effective, making 4'-Fluoro-4-dimethylaminoazobenzene a popular choice for scientific research.

科学的研究の応用

4'-Fluoro-4-dimethylaminoazobenzene has a wide range of applications in scientific research. It is commonly used as a tracer molecule to study the metabolism, distribution, and excretion of drugs and other small molecules in vivo and in vitro. 4'-Fluoro-4-dimethylaminoazobenzene can be conjugated with various biomolecules such as proteins, peptides, and nucleic acids to create fluorescent probes for imaging and sensing applications. 4'-Fluoro-4-dimethylaminoazobenzene can also be used as a model compound for studying the binding and interaction between small molecules and biological macromolecules such as enzymes, receptors, and antibodies.

特性

CAS番号 |

150-74-3 |

|---|---|

製品名 |

4'-Fluoro-4-dimethylaminoazobenzene |

分子式 |

C14H14FN3 |

分子量 |

243.28 g/mol |

IUPAC名 |

4-[(4-fluorophenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H14FN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |

InChIキー |

OQJQPXJGJJPOEK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

正規SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)